molecular formula C12H14O3 B13681228 3-Mesityl-2-oxopropanoic acid

3-Mesityl-2-oxopropanoic acid

Cat. No.: B13681228
M. Wt: 206.24 g/mol
InChI Key: XGSCIQKLASWHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Mesityl-2-oxopropanoic acid: is an organic compound with the molecular formula C12H14O3 . It is a derivative of mesitylene, a hydrocarbon with three methyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-2-oxopropanoic acid typically involves the reaction of mesitylene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where mesitylene is reacted with acetic anhydride under optimized conditions. The process is designed to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Mesityl-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mesityl-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Mesityl-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mesityl-2-oxopropanoic acid is unique due to its mesityl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-oxo-3-(2,4,6-trimethylphenyl)propanoic acid

InChI

InChI=1S/C12H14O3/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

XGSCIQKLASWHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.